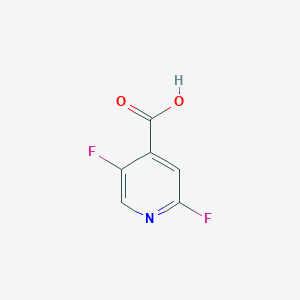

2,5-Difluoropyridine-4-carboxylic acid

Overview

Description

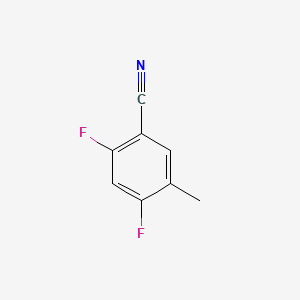

2,5-Difluoropyridine-4-carboxylic acid is an organic compound with the CAS Number: 851386-39-5 . It has a molecular weight of 159.09 . The compound is solid in its physical form .

Molecular Structure Analysis

The empirical formula of this compound is C6H3F2NO2 . The SMILES string representation is OC(=O)c1cc(F)ncc1F .Physical and Chemical Properties Analysis

This compound is a solid compound . The molecular weight of the compound is 159.09 .Scientific Research Applications

Selective Functionalization

2,5-Difluoropyridine-4-carboxylic acid has been utilized in the selective functionalization of various pyridines. The concept of "regioexhaustive substitution" has been applied successfully to 2,5-difluoropyridine, enabling regioselective metalation and subsequent carboxylation. This process involves using chlorine or trimethylsilyl as protective groups, leading to the derivation of several fluorinated pyridinecarboxylic acids (Bobbio & Schlosser, 2005).

Trifluoromethyl-Substituted Pyridinecarboxylic Acids

The trifluoromethyl group has been introduced to pyridinecarboxylic acids through various methodologies. The resulting trifluoromethyl-substituted pyridinecarboxylic acids are valuable for diverse applications, including pharmaceutical research (Cottet, Marull, Lefebvre & Schlosser, 2003).

Formation of Carboxylic Acids

Research has shown that different halopyridinecarboxylic acids can be prepared through various starting materials, demonstrating the logistical flexibility in their preparation. This includes synthesizing specific acids like 2-chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid from distinct precursors, showcasing versatility in the synthesis of these compounds (Cottet & Schlosser, 2004).

Structural and Electronic Studies

Studies have explored the structural and electronic properties of various carboxylic acids, including those derived from 2,5-difluoropyridine. This involves understanding their stability, structural properties, and potential applications in synthesis processes, such as the creation of acyl fluorides (Wagner, Wiedel, Günther, Görls & Anders, 1999).

Synthesis and Bioactivity

The synthesis of derivatives from this compound and their bioactivity, such as herbicidal and fungicidal activities, have been a subject of research. This includes studying compounds like N-(substituted) cyclopropanecarboxyl-N'-pyridin-2-yl thioureas, highlighting the potential of these derivatives in agricultural and pharmaceutical applications (Tian, Song, Wang & Liu, 2009).

Antimicrobial Activities and DNA Interactions

Research has focused on the antimicrobial activities of pyridine-2-carboxylic acid derivatives. These studies include understanding their interactions with DNA and evaluating their effectiveness against various bacterial strains, contributing to the development of new antimicrobial agents (Tamer, Tamer, İdil, Avcı, Vural & Atalay, 2018).

Inhibition of Prolyl 4-Hydroxylase

Compounds derived from pyridine-2,5-dicarboxylic acid, including those with modifications on the 5-carboxylic acid site, have been shown to be potent inhibitors of prolyl 4-hydroxylase. This enzyme plays a critical role in collagen synthesis, making these inhibitors valuable for research in fibrosis and other related conditions (Dowell & Hadley, 1992).

Safety and Hazards

Mechanism of Action

Target of Action

Fluoropyridines, in general, are known to have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They are often used in the synthesis of various biologically active compounds .

Mode of Action

Fluoropyridines are usually less reactive than their chlorinated and brominated analogues due to their reduced basicity . They can participate in various organic reactions as catalysts .

Biochemical Pathways

Fluoropyridines are known to be involved in various biological applications .

Result of Action

As a fluoropyridine, it is known to possess unique physical, chemical, and biological properties .

Action Environment

The introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties .

Biochemical Analysis

Biochemical Properties

2,5-Difluoropyridine-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and catalysis. This compound can act as a substrate or inhibitor for various enzymes, influencing their activity and the overall biochemical pathways they are involved in. For instance, it has been observed to interact with enzymes involved in the fluorination of organic compounds, such as fluoropyridine synthases. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either the activation or inhibition of the enzyme’s catalytic function .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to affect the expression of genes involved in cell proliferation and apoptosis, thereby altering the growth and survival of these cells . Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of key metabolites and the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to proteins and enzymes, leading to conformational changes that either enhance or inhibit their activity. For instance, the binding of this compound to an enzyme’s active site can result in competitive inhibition, where the compound competes with the natural substrate for binding, thereby reducing the enzyme’s catalytic efficiency . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time in laboratory settings are crucial for understanding its long-term impact on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the specific experimental conditions and the type of cells being studied. In some cases, prolonged exposure to this compound can lead to adaptive changes in cellular processes, such as the upregulation of detoxification pathways or alterations in metabolic enzyme activity.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different dosage levels. At low doses, this compound may exhibit minimal toxicity and can be used to study its biochemical effects without causing significant adverse effects. At higher doses, this compound can induce toxic effects, including liver and kidney damage, as well as alterations in hematological parameters . These dose-dependent effects highlight the importance of careful dosage optimization in experimental studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. This compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites that can further participate in biochemical reactions . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in central metabolic pathways, such as glycolysis and the tricarboxylic acid cycle.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters and multidrug resistance proteins . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its biochemical activity and function. This compound can be localized to various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting of this compound to specific organelles can be mediated by targeting signals or post-translational modifications that direct its transport to these compartments. The subcellular localization of this compound can influence its interactions with biomolecules and its overall biochemical effects.

Properties

IUPAC Name |

2,5-difluoropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2NO2/c7-4-2-9-5(8)1-3(4)6(10)11/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOWKELQABLPUIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80479230 | |

| Record name | 2,5-Difluoropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80479230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851386-39-5 | |

| Record name | 2,5-Difluoro-4-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=851386-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Difluoropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80479230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

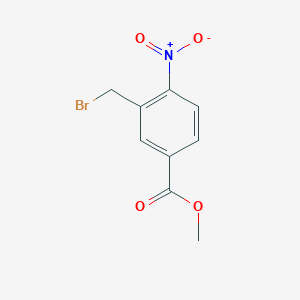

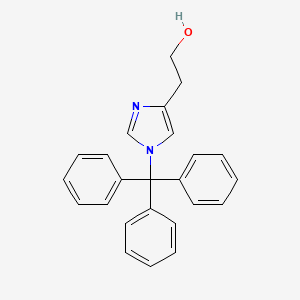

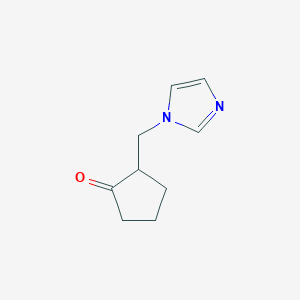

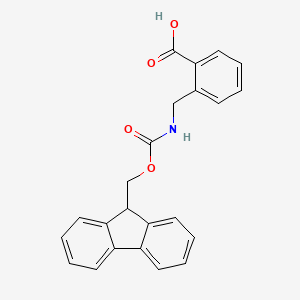

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.